molecular formula C14H21N B1309379 2-(3,4-Dimethylphenyl)azepane CAS No. 887361-07-1

2-(3,4-Dimethylphenyl)azepane

Cat. No.: B1309379
CAS No.: 887361-07-1
M. Wt: 203.32 g/mol
InChI Key: KSKVAARLNUFARJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethylphenyl)azepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the modulation of proteolytic activity . Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For example, this compound has been shown to modulate the activity of enzymes involved in the glycolytic pathway, thereby affecting the production of ATP and other metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound is influenced by its interactions with cellular membranes and other biomolecules, which can affect its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-(3,4-Dimethylphenyl)azepane involves the Pd/LA-catalyzed decarboxylation and annulation process. This method is known for its mild reaction conditions and high yield . The reaction typically involves the use of palladium catalysts and Lewis acids, which facilitate the formation of the azepane ring structure.

Industrial Production Methods

The scalability of these methods ensures the efficient production of the compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)azepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenyl)azepane is unique due to its specific structural features, such as the dimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKVAARLNUFARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405850
Record name 2-(3,4-dimethylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887361-07-1
Record name 2-(3,4-dimethylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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